molecular formula C29H25NO2 B4925655 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine

2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine

Cat. No. B4925655
M. Wt: 419.5 g/mol
InChI Key: CUMOSIXIKIIHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine, also known as BMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridine family and is known for its unique properties, including its ability to interact with biological systems. In

Mechanism of Action

The mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is not fully understood, but it is believed to interact with biological systems by binding to specific receptors. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to interact with other receptors such as the dopamine receptor and the mu-opioid receptor.
Biochemical and Physiological Effects
2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have various biochemical and physiological effects. In animal studies, 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to have analgesic effects, reduce anxiety, and improve memory. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments is its unique properties, including its ability to interact with biological systems and its excellent charge transport properties. However, there are also some limitations to using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine in lab experiments. One limitation is its high cost, which can make it difficult to conduct large-scale experiments. Another limitation is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research involving 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine. One area of focus is the development of new organic electronic devices using 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine as a key component. Another area of focus is the development of new drugs that target the sigma-1 receptor, which may have potential applications in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and its potential applications in various fields.

Synthesis Methods

The synthesis of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves a series of chemical reactions that are typically conducted in a laboratory setting. The most common method for synthesizing 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine involves the reaction of 2,6-dimethyl-4-bromo-3,5-bis(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid and phenylacetylene in the presence of palladium catalysts. This method has been shown to produce high yields of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine and is widely used in research laboratories.

Scientific Research Applications

2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine is in the field of organic electronics. 2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(phenylethynyl)pyridine has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as solar cells and field-effect transistors.

properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c1-20-27(19-10-22-8-6-5-7-9-22)21(2)29(24-13-17-26(32-4)18-14-24)30-28(20)23-11-15-25(31-3)16-12-23/h5-9,11-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMOSIXIKIIHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine

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